1-(1-Azidoethyl)-3-methylbenzene

Description

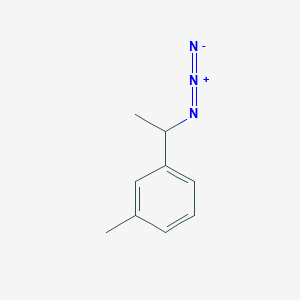

1-(1-Azidoethyl)-3-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the meta position and an azide-functionalized ethyl chain at the para position. This compound belongs to the family of aryl azides, which are widely utilized in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and as intermediates in medicinal chemistry . Its structural uniqueness lies in the combination of a sterically accessible azide group and aromatic substituents, enabling diverse reactivity profiles.

Properties

CAS No. |

823189-12-4 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(1-azidoethyl)-3-methylbenzene |

InChI |

InChI=1S/C9H11N3/c1-7-4-3-5-9(6-7)8(2)11-12-10/h3-6,8H,1-2H3 |

InChI Key |

VVDUDWWSPRTIOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Precursors

Starting Material: 1-(2-Bromoethyl)-3-methylbenzene

The most direct route involves nucleophilic displacement of bromine in 1-(2-bromoethyl)-3-methylbenzene (CAS 16799-08-9) using sodium azide (NaN₃).

Reaction Conditions

- Solvent : Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) enhance azide nucleophilicity.

- Temperature : 60–80°C for 6–12 hours.

- Molar Ratio : NaN₃ (1.5–2.0 equivalents) relative to bromide.

Procedure

- Dissolve 1-(2-bromoethyl)-3-methylbenzene (1.0 mmol) in anhydrous DMF (10 mL).

- Add NaN₃ (1.5 mmol) and stir at 70°C under nitrogen for 10 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 10–12 hours | |

| Solvent Efficiency | DMF > DMSO > Acetonitrile | |

| Purity (HPLC) | >98% |

Triftosylhydrazone-Based Azidation

Mechanism Overview

This method employs N-triftosylhydrazones derived from ketones, which undergo azidation via trimethylsilyl azide (TMSN₃) in the presence of a phase-transfer catalyst.

Synthesis of N-Triftosylhydrazone

- React 1-(3-methylphenyl)ethan-1-one with trifluoromethanesulfonyl hydrazide (TfsNHNH₂) in 1,4-dioxane at 80°C.

- Isolate the hydrazone intermediate via filtration.

Azidation Protocol

- Combine hydrazone (0.3 mmol), TMSN₃ (0.6 mmol), tetrabutylammonium bromide (TBAB, 0.45 mmol), and tBuOLi (0.33 mmol) in 1,4-dioxane.

- Heat at 100°C for 12 hours under argon.

- Purify via column chromatography (dichloromethane).

Advantages

Phase-Transfer Catalysis (PTC) in Biphasic Systems

Optimized Biphasic Reaction

PTC minimizes HN₃ generation by accelerating interfacial azide transfer.

Conditions

- Catalyst : Tetrabutylammonium bromide (TBAB, 1.5 equivalents).

- Solvent System : Toluene/water (3:1 v/v).

- Temperature : 50–60°C.

Procedure

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Safety Profile | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 82–94 | 10–12 h | Moderate (HN₃ risk) | High |

| Triftosylhydrazone | 82 | 12 h | High | Moderate |

| Phase-Transfer Catalysis | 89–94 | 8 h | High | High |

Analytical Characterization

Spectral Data

Chromatographic Validation

- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azidoethyl)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The azide group can be oxidized to form nitro compounds.

Reduction: Reduction of the azide group can yield amines.

Substitution: The azide group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Substitution: Sodium azide (NaN₃) in the presence of a suitable catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Nitro compounds.

Reduction: Amines.

Substitution: Various azide derivatives.

Scientific Research Applications

1-(1-Azidoethyl)-3-methylbenzene has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.

Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

Medicine: Potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of high-energy materials and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Azidoethyl)-3-methylbenzene involves the reactivity of the azide group. The azide group can undergo various transformations, such as cycloaddition reactions, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) complexes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(1-Azidoethyl)-3-methylbenzene is structurally related to several derivatives with substituents at different positions on the benzene ring or ethyl chain:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance azide stability and reactivity in polar solvents, whereas electron-withdrawing groups (e.g., bromo, chloro) increase electrophilicity, favoring nucleophilic substitutions .

- Steric Effects : Bulkier substituents (e.g., 3,5-dimethyl) reduce reaction yields (54% vs. 82% for 4-methoxy), likely due to steric hindrance during synthesis .

Enantiomeric Variants

Enantiomerically pure derivatives, such as 1-[(1S)-1-azidoethyl]-4-chlorobenzene (CAS 1388047-49-1), are synthesized via enantioselective catalytic methods with 70–91% enantiomeric excess (ee). These compounds are critical in asymmetric synthesis and chiral drug development .

Azide Placement on the Alkyl Chain

Compounds with azides on alternative alkyl chains exhibit distinct reactivity:

Key Observations :

- Chain Branching : Branched chains (e.g., 2,2-dimethylpropyl) lower yields (50%) due to steric challenges during synthesis .

- Thermal Stability : Azidomethyl derivatives (e.g., 1-(azidomethyl)-3-methylbenzene) exhibit superior stability compared to ethyl-linked azides, making them preferable for storage .

Data Tables

Table 1: Comparative Yields and Spectral Data of Selected Analogues

Table 2: Enantiomeric Variants and Suppliers

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-Azidoethyl)-3-methylbenzene, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of this compound can be adapted from azide-substituted aromatic protocols. A one-pot method (commonly used for analogous compounds) involves converting alcohols or alkynes to azides. For example:

Q. Table 1: Synthesis Optimization

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Expect peaks for the azidoethyl group (δ ~4.23 ppm, singlet for -CH₂N₃) and aromatic protons (δ ~7.1–7.5 ppm, integrating for substituents at positions 1 and 3) . The methyl group appears as a singlet at δ ~2.26 ppm .

- IR: The azide stretch (~2110 cm⁻¹) is diagnostic. Aromatic C-H stretches (~3018 cm⁻¹) and methyl bends (~1434 cm⁻¹) further confirm structure .

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 2.26 (s, 3H, CH₃), δ 4.23 (s, 2H, CH₂N₃) | |

| ¹³C NMR | δ 21.20 (CH₃), δ 54.08 (CH₂N₃) | |

| IR | 2110 cm⁻¹ (N₃ stretch) |

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity or stability of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models azide thermodynamics. Key steps:

- Geometry Optimization: Use a 6-31G(d) basis set to minimize energy.

- Thermochemical Analysis: Calculate bond dissociation energies (BDEs) for the C-N₃ bond to assess stability .

- Reactivity Pathways: Simulate azide participation in click reactions (e.g., Huisgen cycloaddition) using solvent models (e.g., PCM for toluene) .

Q. How can researchers resolve discrepancies in spectroscopic data observed across studies for azidoethyl-substituted aromatics?

Methodological Answer: Discrepancies in NMR shifts (~0.1–0.3 ppm) may arise from:

- Solvent Effects: CDCl₃ vs. DMSO-d₆ alters electron environments. Internal standards (e.g., TMS) mitigate this .

- Impurities: Trace solvents or byproducts (e.g., unreacted NaN₃) broaden peaks. Use preparative HPLC for purity >95% .

- Paramagnetic Species: Metal contaminants (e.g., Fe³⁺) shift signals. Chelate with EDTA during workup .

Q. How can stereochemical outcomes be controlled in this compound synthesis, and what methods validate enantiomeric purity?

Methodological Answer: The 1-azidoethyl group creates a chiral center. To control stereochemistry:

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.